molecular formula C13H24N2O3 B12983405 tert-Butyl (4-methyl-1-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate

tert-Butyl (4-methyl-1-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate

Cat. No.: B12983405
M. Wt: 256.34 g/mol
InChI Key: RTKQBHHMTNRUPC-UHFFFAOYSA-N
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Description

tert-Butyl (4-methyl-1-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate is a chemical compound with the molecular formula C12H22N2O3. It is known for its unique spirocyclic structure, which includes a nitrogen and oxygen atom within the ring system. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of tert-Butyl (4-methyl-1-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic amine precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or column chromatography, to obtain the desired product with high purity .

Chemical Reactions Analysis

tert-Butyl (4-methyl-1-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and specific reaction temperatures (e.g., room temperature to reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl (4-methyl-1-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry and materials science.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-methyl-1-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

tert-Butyl (4-methyl-1-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate can be compared with other similar spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl N-(4-methyl-1-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate

InChI

InChI=1S/C13H24N2O3/c1-9-5-6-17-13(9)8-14-7-10(13)15-11(16)18-12(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,15,16)

InChI Key

RTKQBHHMTNRUPC-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC12CNCC2NC(=O)OC(C)(C)C

Origin of Product

United States

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